molecular formula C18H16Cl3N3S B10978403 3-(4-chlorobenzyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

3-(4-chlorobenzyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B10978403
M. Wt: 412.8 g/mol
InChI Key: QYLJDDCVWQVIDK-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the 4-ethyl Group: The 4-ethyl group can be introduced via alkylation using ethyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the 4-chlorobenzyl and 3,4-dichlorobenzyl Groups: These groups can be introduced through nucleophilic substitution reactions using the corresponding benzyl halides and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ethanol, and ether.

    Substitution: Benzyl halides, sodium hydride, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(4-chlorobenzyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Agriculture: It may be used as a fungicide or pesticide due to its ability to inhibit the growth of certain pathogens.

    Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole: Lacks the sulfanyl group, which may affect its biological activity.

    5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole: Lacks the 4-chlorobenzyl group, which may influence its reactivity and applications.

    4-ethyl-4H-1,2,4-triazole: The simplest form, lacking both benzyl groups, which significantly alters its properties.

Uniqueness

3-(4-chlorobenzyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is unique due to the presence of both 4-chlorobenzyl and 3,4-dichlorobenzyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C18H16Cl3N3S

Molecular Weight

412.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C18H16Cl3N3S/c1-2-24-17(10-12-3-6-14(19)7-4-12)22-23-18(24)25-11-13-5-8-15(20)16(21)9-13/h3-9H,2,10-11H2,1H3

InChI Key

QYLJDDCVWQVIDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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